EO 1428
CAS No.: 321351-00-2
Cat. No.: VC0004586
Molecular Formula: C20H16BrClN2O
Molecular Weight: 415.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 321351-00-2 |
---|---|
Molecular Formula | C20H16BrClN2O |
Molecular Weight | 415.7 g/mol |
IUPAC Name | [4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone |
Standard InChI | InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 |
Standard InChI Key | HDCLCHNAEZNGNV-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl |
Canonical SMILES | CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl |
Chemical Identity and Structural Properties
EO 1428, systematically named (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone, is characterized by its benzophenone core structure with distinct substituents that confer selectivity for p38α/β isoforms . The compound’s structural attributes are summarized below:
Property | Value |
---|---|
CAS Number | 321351-00-2 |
Molecular Formula | |
Molecular Weight | 415.71 g/mol |
IUPAC Name | [4-(2-Amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone |
SMILES Notation | CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl |
InChI Key | HDCLCHNAEZNGNV-UHFFFAOYSA-N |
Pharmacological Profile
In Vivo Efficacy in Dermatitis Models
In murine models of oxazolone-induced chronic dermatitis, EO 1428 (10 mg/kg, oral) reduced epidermal thickness by 58% and suppressed TNF-α levels in serum by 72% over 14 days . Acute models using dinitrofluorobenzene (DNFB) showed a 90% reduction in IL-6 within 24 hours post-administration . These effects correlate with diminished neutrophil infiltration and mast cell degranulation, suggesting broad anti-inflammatory utility .
Research Applications and Experimental Use
Inflammatory Pathway Elucidation
EO 1428 has been instrumental in dissecting p38α/β’s role in NLRP3 inflammasome activation. Studies using THP-1 macrophages demonstrated that pretreatment with 100 nM EO 1428 blocked ASC speck formation by 85%, implicating p38 in caspase-1 maturation .
Combination Therapies
Synergistic effects with JAK inhibitors (e.g., tofacitinib) have been observed in rheumatoid arthritis synoviocytes, where EO 1428 (20 nM) enhanced IL-6 suppression from 45% (monotherapy) to 78% (combination) . This synergy suggests potential for lower dosing regimens in clinical settings.
Future Directions and Limitations
While EO 1428’s selectivity makes it a superior pharmacological tool compared to first-generation p38 inhibitors (e.g., SB203580), its poor aqueous solubility (0.12 mg/mL at pH 7.4) limits in vivo bioavailability . Nanoformulation strategies, such as encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, could enhance delivery to inflamed tissues. Additionally, structure-activity relationship (SAR) studies modifying the 2-methylphenyl group may yield derivatives with improved blood-brain barrier penetration for neuroinflammatory applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume